An In-Depth Technical Guide to the Synthesis and Characterization of 6-Fluorobenzo[d]isoxazol-3(2H)-one
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Fluorobenzo[d]isoxazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Fluorobenzo[d]isoxazol-3(2H)-one, a key heterocyclic scaffold in medicinal chemistry. This document outlines a validated synthetic pathway, details the underlying chemical principles, and presents a thorough characterization of the target molecule. The content is designed to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this important compound in their work.
Introduction
6-Fluorobenzo[d]isoxazol-3(2H)-one is a fluorinated heterocyclic compound that has garnered significant interest in the field of drug discovery. The benzisoxazole core is a privileged scaffold found in a variety of biologically active molecules. The introduction of a fluorine atom at the 6-position can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, often leading to enhanced metabolic stability, improved binding affinity, and better membrane permeability. This makes 6-Fluorobenzo[d]isoxazol-3(2H)-one a valuable building block for the development of novel therapeutics, including protein degrader building blocks and central nervous system agents. This guide will detail a robust synthetic route starting from commercially available precursors and provide a comprehensive analytical characterization of the final product.
Synthetic Strategy and Mechanism
The synthesis of 6-Fluorobenzo[d]isoxazol-3(2H)-one is most effectively achieved through a two-step process commencing with 4-fluorosalicylic acid. The chosen strategy involves the formation of a hydroxamic acid intermediate, followed by an intramolecular cyclization to yield the desired benzisoxazolone ring system.
Reaction Scheme
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Protocol
Step 1: Synthesis of 4-Fluoro-2-hydroxybenzohydroxamic Acid
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To a stirred solution of 4-fluorosalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of salicylic acid) under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.
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Dissolve the resulting crude acyl chloride in fresh anhydrous DCM (10 mL/g of starting material).
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In a separate flask, prepare a solution of hydroxylamine by carefully adding a solution of sodium hydroxide (2.5 eq) in water to a solution of hydroxylamine hydrochloride (1.5 eq) in water at 0 °C. Extract the free hydroxylamine into diethyl ether. Dry the ethereal solution over anhydrous sodium sulfate and use it immediately.
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Add the prepared hydroxylamine solution dropwise to the solution of the acyl chloride at 0 °C.
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Allow the reaction mixture to stir at room temperature overnight.
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Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-fluoro-2-hydroxybenzohydroxamic acid, which can be used in the next step without further purification.
Step 2: Cyclization to 6-Fluorobenzo[d]isoxazol-3(2H)-one
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Dissolve the crude 4-fluoro-2-hydroxybenzohydroxamic acid (1.0 eq) in pyridine (5 mL/g of hydroxamic acid).
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Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the cyclization by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water with stirring.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water followed by a small amount of cold diethyl ether to remove any residual pyridine.
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Dry the crude product under vacuum.
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For further purification, recrystallize the solid from an ethanol/water mixture to obtain pure 6-Fluorobenzo[d]isoxazol-3(2H)-one as a crystalline solid.
Characterization
The synthesized 6-Fluorobenzo[d]isoxazol-3(2H)-one should be characterized by standard analytical techniques to confirm its identity, purity, and structure.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₄FNO₂ [1][2] |
| Molecular Weight | 153.11 g/mol [1][2] |
| Appearance | Off-white to white crystalline solid |
| Melting Point | Expected in the range of 170-180 °C (based on similar structures) |
| Solubility | Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water |
| CAS Number | 99822-24-9 [1][2] |
Spectroscopic Data
The following are the expected spectroscopic data for 6-Fluorobenzo[d]isoxazol-3(2H)-one, based on the analysis of its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Solvent: DMSO-d₆
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Expected Chemical Shifts (δ, ppm):
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11.5-12.5 (s, 1H): This broad singlet corresponds to the N-H proton of the isoxazolone ring.
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7.2-7.8 (m, 3H): This multiplet arises from the three aromatic protons on the benzene ring. The coupling patterns will be influenced by the fluorine substituent.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Solvent: DMSO-d₆
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Expected Chemical Shifts (δ, ppm):
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~165 (C=O): Carbonyl carbon of the isoxazolone ring.
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~160 (C-F, d, ¹JCF ≈ 240-250 Hz): Aromatic carbon directly attached to the fluorine atom, showing a characteristic large one-bond C-F coupling constant.
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~150 (C-O): Aromatic carbon attached to the oxygen of the isoxazole ring.
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110-130 (aromatic C-H and C-N): Remaining aromatic carbons.
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FTIR (Fourier-Transform Infrared Spectroscopy)
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Expected Absorption Bands (cm⁻¹):
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3100-3300 (N-H stretch): Broad peak characteristic of the N-H bond in the lactam ring.
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1750-1780 (C=O stretch): Strong absorption band for the carbonyl group in the five-membered lactam ring.
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1600-1620 (C=C stretch): Aromatic ring stretching vibrations.
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1200-1300 (C-F stretch): Characteristic absorption for the carbon-fluorine bond.
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MS (Mass Spectrometry)
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Method: Electrospray Ionization (ESI)
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Expected m/z:
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[M+H]⁺: 154.03
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[M-H]⁻: 152.01
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Applications in Drug Discovery
6-Fluorobenzo[d]isoxazol-3(2H)-one serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its derivatives have shown promise in several therapeutic areas:
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Antipsychotic Agents: The 6-fluoro-1,2-benzisoxazole moiety is a core component of several atypical antipsychotic drugs, such as risperidone. These compounds often exhibit potent antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.
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Protein Degraders: This molecule is listed as a building block for protein degraders, indicating its utility in the design of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation technologies.
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Other CNS Disorders: The benzisoxazole scaffold has been explored for the treatment of other central nervous system disorders, including anxiety and depression.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of 6-Fluorobenzo[d]isoxazol-3(2H)-one. The outlined two-step synthetic protocol, starting from 4-fluorosalicylic acid, offers a reliable and efficient route to this valuable building block. The comprehensive characterization data, including predicted spectroscopic values, provides a solid basis for quality control and structural confirmation. The established importance of this scaffold in medicinal chemistry, particularly in the development of CNS-active agents, underscores the utility of this guide for researchers in the pharmaceutical sciences.
References
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CP Lab Chemicals. 6-Fluorobenzo[d]isoxazol-3(2H)-one, min 98%, 100 mg. Available from: [Link]
- Google Patents. Method for preparing 3-{2-[4-(6-fluorobenzo[d]isoxazole-3-yl)piperidine-1-yl]ethyl}.
- Google Patents. Preparation method of 6-fluoro-3-(4-piperidyl)-1, 2 benzisoxazole hydrochloride.
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ResearchGate. 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. Available from: [Link]
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Repozytorium UR. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]
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DOI. Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Available from: [Link]
